Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with acetic anhydride and a suitable amine in the presence of a catalyst such as iron (III) chloride . The reaction proceeds through a series of steps including cyclization and methylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced pyrrole compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate exerts its effects is primarily through its interaction with biological molecules. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-hydroxyindole-3-carboxylate
- Ethyl 3,5-dimethyl-2-pyrrolecarboxylate
Uniqueness
Methyl 1-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918827-32-4 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 1-acetyl-4,5-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-6-5-9(10(13)14-4)11(7(6)2)8(3)12/h5H,1-4H3 |
InChI Key |
AMJSBMHREYCNNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1)C(=O)OC)C(=O)C)C |
Origin of Product |
United States |
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